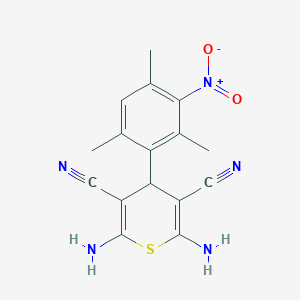
2,6-diamino-4-(2,4,6-trimethyl-3-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-diamino-4-(2,4,6-trimethyl-3-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile, also known as DANTTP, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a thiopyran derivative and has been shown to possess various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2,6-diamino-4-(2,4,6-trimethyl-3-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile involves the formation of a complex with metal ions. The complex formation results in a change in the fluorescence properties of this compound, which can be detected using fluorescence spectroscopy. The complex formation is reversible, and the fluorescence properties of this compound can be restored by the addition of a chelating agent.
Biochemical and Physiological Effects
This compound has been shown to possess various biochemical and physiological effects. It exhibits antioxidant activity and can scavenge free radicals. This compound also exhibits antimicrobial activity and can inhibit the growth of various bacteria and fungi. Additionally, this compound has been shown to possess anticancer activity and can induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6-diamino-4-(2,4,6-trimethyl-3-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile has several advantages for use in lab experiments. It exhibits high selectivity and sensitivity towards copper ions, making it an ideal fluorescent probe for the detection of copper ions in biological samples. Additionally, this compound is stable under a wide range of pH and temperature conditions. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can affect its application in biological samples.
Direcciones Futuras
There are several future directions for the study of 2,6-diamino-4-(2,4,6-trimethyl-3-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile. One of the areas of interest is the development of this compound-based sensors for the detection of copper ions in living cells. Another area of interest is the study of the anticancer activity of this compound and its potential application in cancer therapy. Additionally, the synthesis of this compound derivatives with improved solubility and selectivity towards metal ions is an area of future research.
Conclusion
In conclusion, this compound is a thiopyran derivative that has gained significant attention in the field of scientific research. Its potential application as a fluorescent probe for the detection of metal ions, antioxidant, antimicrobial, and anticancer activity makes it a promising compound for further study. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper.
Métodos De Síntesis
The synthesis of 2,6-diamino-4-(2,4,6-trimethyl-3-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile involves the reaction of 2,4,6-trimethyl-3-nitrophenyl isothiocyanate with 2,6-diaminopyridine in the presence of triethylamine. The reaction proceeds through a nucleophilic substitution mechanism and yields this compound as a yellow solid. The yield of this compound can be improved by using a solvent-free microwave-assisted synthesis method.
Aplicaciones Científicas De Investigación
2,6-diamino-4-(2,4,6-trimethyl-3-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile has been extensively studied for its potential application in various scientific fields. One of the main areas of interest is its use as a fluorescent probe for the detection of metal ions. This compound exhibits high selectivity and sensitivity towards copper ions and can be used for the detection of copper ions in biological samples.
Propiedades
IUPAC Name |
2,6-diamino-4-(2,4,6-trimethyl-3-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2S/c1-7-4-8(2)14(21(22)23)9(3)12(7)13-10(5-17)15(19)24-16(20)11(13)6-18/h4,13H,19-20H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUSLDOBOBQBEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C2C(=C(SC(=C2C#N)N)N)C#N)C)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-2-(3-{1-[3-(3-pyridinyl)propyl]-1H-pyrazol-3-yl}phenyl)pyridine](/img/structure/B4996678.png)
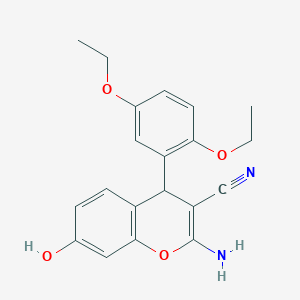

![ethyl 7-bromo-1,14-dimethyl-4,10-bis(4-nitrophenyl)-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B4996692.png)
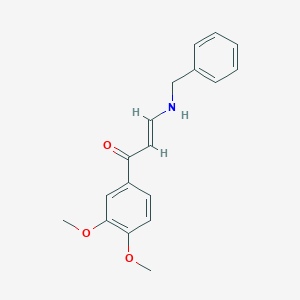
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-ethoxyphenyl)ethanediamide](/img/structure/B4996706.png)
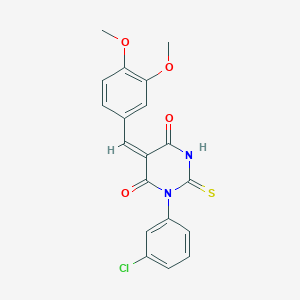
![5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-2-pyridinamine](/img/structure/B4996724.png)
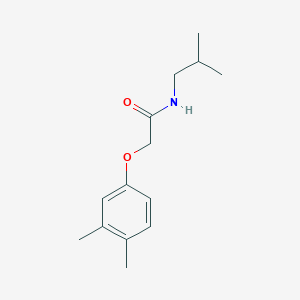
![1-cyclohexyl-2-(2,4-difluorobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4996730.png)
![3-[(4-chlorophenyl)thio]-N'-(1-methyl-4-piperidinylidene)propanohydrazide](/img/structure/B4996732.png)
![N-({1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-8-quinolinesulfonamide](/img/structure/B4996740.png)
![4-[benzoyl(phenylsulfonyl)amino]-2-bromophenyl benzoate](/img/structure/B4996746.png)
![4-(2-thienyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4996754.png)